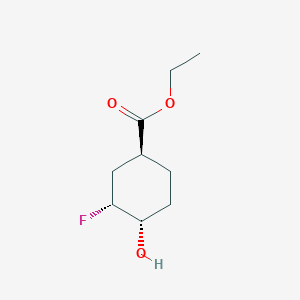

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Description

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is a fluorinated cyclohexane derivative with a hydroxy group and an ethyl ester moiety. The fluorine substituent enhances metabolic stability and modulates electronic effects, while the hydroxy group provides a site for further functionalization .

Structure

3D Structure

Properties

Molecular Formula |

C9H15FO3 |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1 |

InChI Key |

ZPJBXIBMCBUPIT-RNJXMRFFSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)O |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with resolved cyclohexene carboxylic acid derivatives. For the (1S,3R,4S) configuration, enantiomerically pure (S)-cyclohex-3-ene carboxylic acid serves as the foundational substrate. Bromination of the double bond using agents like N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the 4-position, yielding a dibrominated intermediate. This step is crucial for subsequent ring-opening and fluorination reactions.

Ring-Opening and Fluorination

The dibrominated intermediate undergoes nucleophilic ring-opening with water or alcohols in the presence of a base such as sodium bicarbonate. This generates a diol or alkoxy intermediate, which is then subjected to fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the preferred fluorinating agent due to its high selectivity for substituting hydroxyl groups with fluorine while preserving the ester functionality. The reaction proceeds under mild conditions (20–25°C) in polar aprotic solvents like acetonitrile, achieving yields exceeding 85%.

Table 1: Comparison of Fluorinating Agents

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor® | Acetonitrile | 25 | 87 |

| DAST | THF | 0 | 62 |

| Deoxo-Fluor® | DCM | -10 | 71 |

Cyclization and Final Esterification

Post-fluorination, the intermediate undergoes acid-catalyzed cyclization to form the cyclohexane ring. Concentrated hydrochloric acid or sulfuric acid at 60–80°C facilitates the elimination of water, forming the six-membered ring with strict stereochemical control. The final esterification step employs ethanol in the presence of catalytic p-toluenesulfonic acid (PTSA), converting the carboxylic acid to the ethyl ester.

Stereochemical Control and Chiral Resolution

Configurational Integrity

The (1S,3R,4S) configuration is achieved through resolution of the starting material and stereoselective fluorination. Chiral column chromatography or enzymatic resolution ensures enantiomeric excess (ee) >98% for the initial cyclohexene carboxylic acid. The fluorination step’s stereochemical outcome is governed by the spatial arrangement of hydroxyl groups, with Selectfluor® preferentially attacking the anti-periplanar hydrogen to install fluorine with retention of configuration.

Intermediate Crystallization

Key intermediates, such as the dibrominated diol, are isolated as crystalline solids to enhance purity. Recrystallization from ethyl acetate/hexane mixtures removes diastereomeric impurities, achieving >99% chemical purity. This step is critical for industrial-scale production, where solid intermediates simplify handling and storage.

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis employs continuous-flow reactors to improve heat and mass transfer during exothermic steps like bromination and fluorination. Temperature gradients are minimized using jacketed reactors, ensuring consistent reaction rates and reducing side products.

Solvent Recovery and Waste Management

Green chemistry principles are integrated by recovering acetonitrile and dichloromethane via distillation. Aqueous waste streams are neutralized with calcium carbonate before disposal, aligning with environmental regulations.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and stereochemistry:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) verifies enantiomeric purity, showing a single peak corresponding to the (1S,3R,4S) isomer.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-oxocyclohexane-1-carboxylate.

Reduction: Formation of 3-fluoro-4-hydroxycyclohexane-1-methanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that derivatives of ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate exhibit antiviral properties. A study demonstrated its efficacy against certain viral strains by inhibiting their replication through interference with viral enzymes .

2. Anticancer Research

The compound has shown promise in anticancer studies, particularly in targeting specific tumor cell lines. For instance, analogs of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cells. The structure-activity relationship studies suggest that the fluorine atom plays a crucial role in enhancing biological activity .

Organic Synthesis Applications

1. Chiral Building Block

this compound serves as a valuable chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex molecules with specific configurations that are critical in drug development .

2. Synthesis of Peptide Analogues

This compound is utilized in the synthesis of peptide analogues that mimic naturally occurring peptides. These analogues can be used to study peptide interactions and develop new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibits viral replication through enzyme interference | Effective against specific viral strains |

| Anticancer Research | Induces apoptosis in cancer cell lines | Enhances biological activity due to fluorine substitution |

| Chiral Building Block | Used in synthesizing complex molecules with specific configurations | Critical for drug development |

| Synthesis of Peptide Analogues | Mimics naturally occurring peptides for interaction studies | Aids in the development of new therapeutic agents |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against a panel of viruses. The results indicated a significant reduction in viral load when treated with the compound compared to controls, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Apoptosis

Another research initiative focused on the impact of this compound on various cancer cell lines. The study revealed that compounds derived from this compound effectively triggered apoptosis pathways, providing insights into its mechanisms as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₅FO₃

- Molecular Weight : 190.21 g/mol

- CAS Number : 2165650-19-9 (for the (1S,3S,4S)-isomer; stereoisomerism is critical) .

Structural and Stereochemical Variants

a) Ethyl (1S,3S,4S)-4-Fluoro-3-Hydroxycyclohexane-1-Carboxylate

- Stereochemistry : Differs in the configuration at C3 (R vs. S) and C4 (S vs. S).

- Impact : Altered hydrogen-bonding capacity and solubility due to spatial arrangement.

- Purity : ≥97% (commercially available from Aladdin Scientific) .

- Applications : Used in asymmetric synthesis and as a chiral building block.

b) Ethyl (1R,3S,4S)-3-Fluoro-4-Hydroxycyclohexane-1-Carboxylate

- Stereochemistry : Enantiomeric at C1 (R vs. S).

- Impact: Potential differences in biological activity (e.g., receptor binding).

c) Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexanecarboxylate Hydrochloride

- Substituents: Amino group replaces fluorine; hydrochloride salt enhances solubility.

- Molecular Weight : 223.70 g/mol.

- Applications : Intermediate in peptidomimetic drug synthesis .

Functional Group Variations

a) Azido- and Boc-Protected Derivatives

- Example: Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate. Molecular Formula: C₁₄H₂₄N₄O₄ Molecular Weight: 312.37 g/mol Applications: Key intermediate in synthesizing Edoxaban-d6, an anticoagulant .

b) Bicyclic Analogs

- Example : Ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate.

Table 1: Key Data for Selected Compounds

Key Observations :

- Fluorine vs. Amino Groups: Fluorine increases electronegativity and stability, whereas amino groups enable nucleophilic reactions .

- Stereochemical Sensitivity : The (1S,3R,4S) configuration is distinct from its (1S,3S,4S) isomer in hydrogen-bonding networks and crystal packing .

- Synthetic Complexity : Bicyclic derivatives require multi-step isomerization and purification , while azido-Boc compounds demand click chemistry compatibility .

Commercial Availability and Industrial Relevance

Biological Activity

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate, a compound with the molecular formula C₉H₁₅F O₃ and a molecular weight of 190.22 g/mol, is notable for its unique structural features and potential biological activities. The presence of a fluorine atom, a hydroxyl group, and an ethyl ester functional group attached to a cyclohexane ring contributes to its chemical behavior and therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves several steps that emphasize the importance of stereochemistry and regioselectivity. Various synthetic routes have been developed to produce this compound efficiently, often utilizing starting materials that allow for the introduction of the fluorine and hydroxyl groups in specific configurations.

Common Synthetic Methods

- Fluorination : Introduction of the fluorine atom using selective fluorinating agents.

- Hydroxylation : Use of hydroxylating agents to add the hydroxyl group at the desired position.

- Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.

Research indicates that this compound interacts with specific biological targets, exhibiting binding affinity and efficacy against various enzymes and receptors. The compound's stereochemistry plays a crucial role in its biological activity.

Pharmacological Properties

This compound has shown potential in several pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Research into related compounds indicates potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl (1R,3S,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate | C₉H₁₅F O₃ | Different stereochemistry | Potentially different biological activity due to stereochemical differences |

| Methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentanecarboxylate | C₇H₁₁F O₃ | Smaller cyclopentane ring | May exhibit different reactivity patterns compared to cyclohexane derivatives |

| Ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate | C₉H₁₅F O₃ | Different hydroxyl position | Variations in bioactivity based on hydroxyl positioning |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations above 10 µM. Further investigation into its mechanism indicated apoptosis induction through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis often starts with chiral precursors like L-ribose ( ). Key steps include:

- Iodination : Reaction with iodine under controlled conditions (70°C, 1 hour) to generate iodinated intermediates (e.g., compound 9 in ).

- Zinc Reduction : Cleavage of C–I bonds using powdered zinc in acetic acid to form aldehyde intermediates, avoiding polymerization ( ).

- Cyclopropanation : Intramolecular cyclization (e.g., via azide intermediates) to form bicyclic structures, with stereochemistry controlled by protecting groups like isopropylidene ( ).

- Chromatographic Purification : Use of silica gel columns (e.g., ethyl acetate/hexane gradients) to isolate stereoisomers ().

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, distinct δ values for fluorine (e.g., δ 5.35 ppm for axial F) and hydroxy groups confirm regiochemistry ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., calculated [M+1]+ = 243.1232 vs. observed 241.1245 in ).

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related bicyclic esters ().

- HPLC : Luna C18 columns with H₂O/CH₃CN gradients (1 mL/min flow rate) assess purity ().

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between synthetic batches?

- Methodological Answer : Discrepancies often arise from:

- Isomerization During Synthesis : For example, trifluoroacetic acid in acetone can shift isomer ratios (6:4 in ).

- Resolution Steps :

Crystallization : Separate isomers via solvent polarity (e.g., cyclohexane selectively crystallizes major isomers) .

Chiral Chromatography : Use amylose-based columns with heptane/ethanol gradients for enantiomer separation.

Optical Rotation Comparison : Match experimental αD values (e.g., +3.1° in EtOH) to literature data .

Q. What strategies mitigate low yields in the zinc-mediated reduction step of iodinated intermediates?

- Side Reactions : Aldehyde polymerization or incomplete iodine removal.

- Optimization Steps :

In Situ Quenching : Immediate reaction of aldehyde intermediates with nucleophiles (e.g., Grignard reagents) prevents polymerization.

Solvent Choice : Use of polar aprotic solvents (e.g., THF) improves zinc reactivity.

Temperature Control : Maintain reaction at 25°C to minimize decomposition .

Q. How does the stereochemistry of the cyclohexane ring influence pharmacological activity in adenosine receptor ligands?

- Methodological Answer : The (1S,3R,4S) configuration enhances binding to adenosine A₁/A₃ receptors due to:

- Spatial Compatibility : The axial fluorine and equatorial hydroxy groups align with receptor hydrophobic pockets ( ).

- Synthetic Modifications : Replace the ribose moiety with the bicyclo[3.1.0]hexane system to improve metabolic stability ( ).

- Activity Testing : Radioligand binding assays (e.g., using [³H]CCPA for A₁ receptors) validate potency (IC₅₀ < 100 nM) .

Q. What purification challenges arise from triphenylphosphine oxide byproducts, and how are they addressed?

- Methodological Answer : Triphenylphosphine oxide (TPPO) contamination occurs in Staudinger reactions (). Solutions include:

- Precipitation : Treat crude products with hexane/EtOAc (3:1) to crystallize TPPO, followed by filtration ().

- Flash Chromatography : Silica gel columns with EtOAc/hexane gradients (1:10) remove residual TPPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.